This specific isotopic labeling makes DL-alanine-2,3,3,3-d4 a valuable tool in various scientific research applications, including:
DL-Alanine-2,3,3,3-d4, also known as deuterated alanine or (DL)-α-alanine-d4, is a specifically labelled form of the amino acid alanine. Alanine is one of the most common naturally occurring amino acids and plays a vital role in protein synthesis and metabolism []. The "DL" prefix indicates a racemic mixture, containing both the L- and D-enantiomers of alanine. The "2,3,3,3-d4" refers to the specific positions of deuterium (²H), a stable isotope of hydrogen, replacing regular hydrogen atoms in the molecule [].
This isotopically labelled form of alanine is a valuable tool in scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy and metabolic studies [, ].
DL-Alanine-2,3,3,3-d4 shares the same core structure as regular alanine: a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), and a methyl group (CH3). However, in this form, all four hydrogen atoms bound to the central carbon atom are replaced with deuterium (²H) []. This substitution alters the molecule's mass slightly but has minimal impact on its chemical properties [].
The key feature of this structure is the presence of deuterium atoms. Deuterium nuclei have a different spin than hydrogen nuclei, which affects their behavior in NMR spectroscopy. This allows scientists to distinguish between signals from the labelled alanine and other molecules in a sample, improving the sensitivity and resolution of NMR experiments [].
DL-Alanine-2,3,3,3-d4 can be synthesized through various methods, including:
The specific synthesis method chosen depends on the desired scale and isotopic enrichment of the final product.
DL-Alanine-2,3,3,3-d4 undergoes the same chemical reactions as regular alanine, including:
However, the presence of deuterium can be used to trace the fate of the labelled alanine molecule in these reactions using NMR spectroscopy [].
DL-Alanine-2,3,3,3-d4 does not have a specific mechanism of action as it is not a therapeutic drug. However, its role in scientific research lies in its ability to be traced and studied within biological systems. When incorporated into proteins or metabolic pathways, the presence of deuterium allows scientists to monitor the molecule's movement and interactions using NMR spectroscopy [].